molecular formula C17H15N5O2S2 B7497652 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile

2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile

Cat. No. B7497652
M. Wt: 385.5 g/mol
InChI Key: FRJYAIIRQAXESD-UHFFFAOYSA-N
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Description

2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile, also known as BZTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the biomedical industry.

Scientific Research Applications

2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile has been extensively studied for its potential applications as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, inflammation, and cancer. 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile has been shown to exhibit high selectivity and sensitivity towards ROS, making it a promising tool for studying ROS-related diseases.

Mechanism of Action

The mechanism of action of 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile involves the reaction of the benzothiadiazole-4-sulfonyl group with ROS, leading to the formation of a highly fluorescent product. The fluorescence intensity of 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile is directly proportional to the concentration of ROS, allowing for quantitative detection and imaging of ROS in living cells.
Biochemical and Physiological Effects:
2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile has been shown to be non-toxic and biocompatible, making it suitable for use in living cells. The fluorescence of 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile is pH-independent, which allows for accurate detection and imaging of ROS in different cellular environments. 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile has also been used to study the distribution and metabolism of ROS in various tissues and organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile as a fluorescent probe for ROS is its high selectivity and sensitivity. 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile can detect ROS at very low concentrations, making it a valuable tool for studying ROS-related diseases. However, one of the limitations of 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile is its susceptibility to photobleaching, which can affect the accuracy of ROS detection and imaging.

Future Directions

There are several future directions for the use of 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile in scientific research. One potential application is the development of 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile-based biosensors for the detection of ROS in real-time. Another direction is the modification of 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile to improve its photostability and reduce its susceptibility to photobleaching. Additionally, 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile can be used in combination with other fluorescent probes to study the complex interactions between ROS and other molecules in living cells.
Conclusion:
In conclusion, 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile, or 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile, is a promising fluorescent probe for detecting and imaging reactive oxygen species in living cells. Its high selectivity and sensitivity make it a valuable tool for studying ROS-related diseases, and its non-toxic and biocompatible properties make it suitable for use in living cells. While there are limitations to its use, such as photobleaching, there are several future directions for the development and application of 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile in scientific research.

Synthesis Methods

The synthesis of 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile involves the reaction of 2-chloro-4-nitrobenzonitrile with 2,1,3-benzothiadiazole-4-sulfonyl chloride followed by reaction with piperazine. The resulting product is purified through recrystallization to obtain 2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile in a high yield.

properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c18-12-13-4-1-2-6-15(13)21-8-10-22(11-9-21)26(23,24)16-7-3-5-14-17(16)20-25-19-14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJYAIIRQAXESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C#N)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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